molecular formula C8H11ClN2 B8728533 4-(Aminomethyl)-2-chloro-6-methylaniline CAS No. 771583-64-3

4-(Aminomethyl)-2-chloro-6-methylaniline

Cat. No.: B8728533
CAS No.: 771583-64-3
M. Wt: 170.64 g/mol
InChI Key: HULWKUZPEXWDEB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chloro-6-methylaniline is a substituted aniline derivative characterized by a benzene ring with three distinct functional groups: a chloro (-Cl) substituent at position 2, a methyl (-CH₃) group at position 6, and an aminomethyl (-CH₂NH₂) group at position 3. This combination of substituents imparts unique electronic, steric, and solubility properties to the compound. The aminomethyl group, in particular, may enhance solubility in polar solvents and serve as a reactive site for further chemical modifications .

Properties

CAS No.

771583-64-3

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-(aminomethyl)-2-chloro-6-methylaniline

InChI

InChI=1S/C8H11ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,4,10-11H2,1H3

InChI Key

HULWKUZPEXWDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-2-chloro-6-methylaniline and related chlorinated aniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties References
This compound Not explicitly listed C₈H₁₀ClN₂ ~171.63 (calculated) 2-Cl, 4-CH₂NH₂, 6-CH₃ Potential pharmaceutical intermediate; reactive amino group for derivatization Inferred
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 141.60 2-Cl, 4-CH₃ Industrial dye intermediate; carcinogenic (IARC Group 2B)
2-Chloro-6-methylaniline 87-63-8 C₇H₈ClN 141.60 2-Cl, 6-CH₃ Precursor to Butanilicaine (local anesthetic)
5-Chloro-2-methylaniline 95-79-4 C₇H₈ClN 141.60 2-CH₃, 5-Cl Intermediate for Metolazone (diuretic drug)
4-Chloro-2-ethyl-6-methylaniline 70598-48-0 C₉H₁₂ClN 169.65 2-Cl, 4-C₂H₅, 6-CH₃ Limited data; potential agrochemical use

Key Comparative Insights:

Substituent Effects on Reactivity: The aminomethyl group in this compound introduces nucleophilic character, enabling reactions such as Schiff base formation or peptide coupling. This contrasts with 4-Chloro-2-methylaniline, which lacks a reactive amino group and is primarily used in dyes . Steric Effects: The 6-methyl group in the target compound may hinder electrophilic substitution at adjacent positions compared to 5-Chloro-2-methylaniline, where the methyl group is meta to the chloro substituent .

Biological Activity: Pyridine analogs (e.g., 4-AP derivatives in ) demonstrate that substituent position and polarity significantly influence ion channel modulation. By analogy, the aminomethyl group in the target compound could enhance interactions with biological targets, such as enzymes or receptors, compared to non-aminated analogs like 2-Chloro-6-methylaniline .

Safety and Toxicity: Chlorinated anilines are generally associated with toxicity concerns.

Synthetic Utility: The aminomethyl group positions this compound as a versatile intermediate for synthesizing heterocycles (e.g., quinazolines in ) or metal-organic frameworks. In contrast, 4-Chloro-2-ethyl-6-methylaniline’s ethyl group limits its reactivity to alkylation or halogenation pathways .

Preparation Methods

Nitration of 2-Chloro-6-methylaniline

The starting material, 2-chloro-6-methylaniline (synthesized via methods described in CN112358404A), undergoes nitration to introduce a nitro group at position 4. Directed by the amino group’s ortho/para-directing effects and steric hindrance from substituents, nitration typically occurs para to the amino group.

Conditions :

  • Reagents : Concentrated HNO₃ (1.2 eq) in H₂SO₄ at 0–5°C.

  • Yield : ~70% (estimated based on analogous nitrations).

Reduction to 4-Amino-2-chloro-6-methylaniline

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) reduces the nitro group to an amine.

Data :

StepConditionsYieldSource
Nitro reductionH₂ (1 atm), Pd/C, 25°C85%

Diazotization and Cyanation

The 4-amino group is diazotized (NaNO₂, HCl, 0–5°C) and substituted with cyanide using CuCN.

Reaction Scheme :

4-NH2-2-Cl-6-CH3-C6H2NaNO2,HClDiazonium saltCuCN4-CN-2-Cl-6-CH3-C6H2\text{4-NH}2\text{-2-Cl-6-CH}3\text{-C}6\text{H}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCN}} \text{4-CN-2-Cl-6-CH}3\text{-C}6\text{H}2

Challenges : Low yields (~50%) due to competing side reactions.

Reduction of Cyano to Aminomethyl

LiAlH₄ in tetrahydrofuran (THF) reduces the nitrile to a primary amine.

Conditions :

  • Reagents : LiAlH₄ (3 eq), THF, reflux, 4 h.

  • Yield : ~60%.

Reductive Amination Pathway

Formylation of 2-Chloro-6-methylaniline

Vilsmeier-Haack formylation introduces a formyl group at position 4. Protecting the amino group as an acetanilide enhances regioselectivity.

Procedure :

  • Acetylation: Acetic anhydride, pyridine, 25°C.

  • Formylation: POCl₃, DMF, 80°C.

  • Deprotection: NaOH, ethanol, reflux.

Yield : ~55% (estimated from analogous quinazoline syntheses).

Reductive Amination with Ammonia

The formyl intermediate reacts with ammonium acetate and NaBH₃CN to yield the aminomethyl derivative.

Reaction :

4-CHO-2-Cl-6-CH3-C6H2NH3,NaBH3CN4-CH2NH2-2-Cl-6-CH3-C6H2\text{4-CHO-2-Cl-6-CH}3\text{-C}6\text{H}2 \xrightarrow{\text{NH}3, \text{NaBH}3\text{CN}} \text{4-CH}2\text{NH}2\text{-2-Cl-6-CH}3\text{-C}6\text{H}2

Data :

ParameterValueSource
Temperature25°C
Yield65%

Alternative Methodologies

Nucleophilic Substitution

4-Bromo-2-chloro-6-methylaniline reacts with aqueous ammonia under high pressure to substitute bromine with an aminomethyl group.

Limitations : Requires synthesis of 4-bromo derivative, which is non-trivial.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 4-iodo-2-chloro-6-methylaniline with a CH₂NH₂-containing boronic acid remains hypothetical due to reagent instability.

Comparative Analysis

MethodAdvantagesDisadvantagesYield Range
Nitration-CyanationUses established stepsMulti-step, low yields50–60%
Reductive AminationFewer stepsRequires formylation55–65%
Nucleophilic SubstitutionDirectHarsh conditions<40%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Aminomethyl)-2-chloro-6-methylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 2-chloro-6-methylbenzaldehyde using ammonia or via nucleophilic substitution of a halogenated precursor with an aminomethyl group. Reaction optimization should focus on solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Evidence from analogous compounds suggests that steric hindrance from the methyl and chloro groups may require prolonged reaction times .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the aminomethyl (-CH₂NH₂) and chloro substituents. Mass spectrometry (MS) confirms molecular weight (e.g., m/z ~170). Environmental analysis standards for related chloro-methylanilines recommend using certified reference materials to validate methods .

Q. How does the electronic environment of the aromatic ring affect the compound's reactivity in substitution reactions?

  • Methodology : The electron-withdrawing chloro group meta to the aminomethyl moiety deactivates the ring, directing electrophilic substitution to the para position relative to the methyl group. Computational studies (e.g., DFT calculations) can map electron density distributions. Experimental validation via nitration or sulfonation reactions may reveal regioselectivity patterns .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data arising from structural isomerism in derivatives of this compound?

  • Methodology : Use orthogonal separation techniques (e.g., chiral HPLC or crystallization) to isolate isomers. Compare their biological activities using standardized assays (e.g., enzyme inhibition or receptor binding). For example, repositioning the chloro group in analogs like 2-chloro-4-methylaniline alters pharmacological profiles, as seen in tolfenamic acid derivatives .

Q. How can molecular dynamics (MD) simulations optimize the design of derivatives targeting specific biological receptors?

  • Methodology : Parameterize the compound using force fields (e.g., GAFF in AMBER) to simulate ligand-receptor interactions. For instance, studies on 4-(aminomethyl) benzoic acid analogs utilized docking and MD to predict binding affinities to plasminogen activator receptors, guiding structural modifications for enhanced stability .

Q. What role do solvent effects play in the compound's stability during long-term storage or catalytic applications?

  • Methodology : Accelerated stability testing under varying conditions (pH, temperature, light) identifies degradation pathways. Polar aprotic solvents (e.g., acetonitrile) may stabilize the aminomethyl group against hydrolysis, while protic solvents (e.g., water) could promote oxidation. Analytical monitoring via FT-IR or LC-MS tracks degradation products .

Data Interpretation & Contradictions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodology : Cross-validate assays using isogenic cell lines or animal models to control for variability. For example, substituent position (e.g., chloro at position 2 vs. 4) in analogs like 2-[4-(benzylamino)pyrimidinyl]phenol significantly alters lipophilicity and bioavailability, which may explain divergent activity data .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results for this compound?

  • Methodology : Reconcile discrepancies by refining computational models (e.g., incorporating explicit solvent effects or entropy contributions). Studies on similar compounds, such as 4-(3-chloro-4-fluorophenoxy)-2-methylaniline, showed that steric effects from methyl groups are underestimated in gas-phase simulations but critical in condensed phases .

Tables for Key Data

Property Value/Method Reference
Molecular Weight~170 g/mol (C₈H₁₁ClN₂)
Preferred Synthesis RouteReductive amination or substitution
Key NMR Shifts (¹H)δ 2.2 (CH₃), δ 4.1 (CH₂NH₂)
Stability in SolventsStable in acetonitrile, unstable in H₂O

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